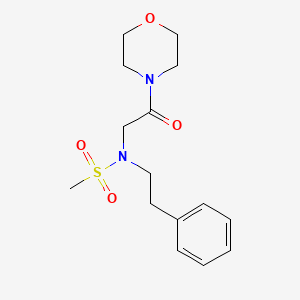![molecular formula C24H16N2O B5738545 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol, also known as PBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBQ belongs to the class of heterocyclic compounds and is structurally similar to quinoxaline.
Scientific Research Applications
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been investigated for its ability to inhibit protein kinases, which play a crucial role in the regulation of various cellular processes. Moreover, 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to possess antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is not fully understood. However, it has been proposed that 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol exerts its therapeutic effects by inhibiting various cellular processes, including protein kinases and DNA synthesis. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been shown to possess antimicrobial and antiviral activities. Moreover, 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been found to possess antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is its ability to exhibit multiple therapeutic effects. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to exhibit anticancer, antimicrobial, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol. One of the areas of interest is the development of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol-based drugs for the treatment of cancer and infectious diseases. Moreover, further studies are needed to elucidate the mechanism of action of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol and its potential targets. Additionally, the development of new synthesis methods for 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol may improve its bioavailability and enhance its therapeutic potential.
Synthesis Methods
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol can be synthesized using various methods, including the condensation reaction of 2-aminobenzo[g]quinoxaline with phenol in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the product is purified using column chromatography. Another method involves the reaction of 2,3-dichloroquinoxaline with phenol in the presence of a base. The product is then subjected to further reactions to obtain 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol.
properties
IUPAC Name |
4-(2-phenylbenzo[g]quinoxalin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c27-20-12-10-17(11-13-20)24-23(16-6-2-1-3-7-16)25-21-14-18-8-4-5-9-19(18)15-22(21)26-24/h1-15,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDFAEVFKUFHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)




![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)




